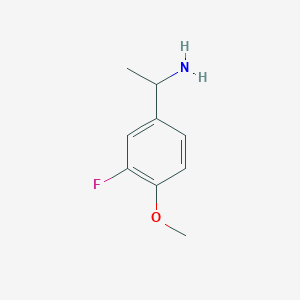

1-(3-Fluoro-4-methoxyphenyl)ethanamine

Description

BenchChem offers high-quality 1-(3-Fluoro-4-methoxyphenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluoro-4-methoxyphenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUPBBABCUKYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398662 | |

| Record name | 1-(3-fluoro-4-methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105321-49-1 | |

| Record name | 1-(3-fluoro-4-methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Fluoro-4-methoxyphenyl)ethanamine (CAS: 105321-49-1)

A Core Building Block for Modern Medicinal Chemistry

Abstract

1-(3-Fluoro-4-methoxyphenyl)ethanamine is a substituted phenethylamine derivative that has emerged as a critical chiral building block in the synthesis of complex pharmaceutical agents. Its unique structural features—a fluorine atom and a methoxy group on the phenyl ring—impart desirable physicochemical and pharmacological properties to the target molecules. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It covers the compound's properties, details a robust synthesis protocol via reductive amination, explores its strategic applications in drug discovery, and outlines essential safety and handling procedures.

Introduction and Strategic Importance

In the landscape of drug discovery, the selection of appropriate starting materials is paramount to the successful development of novel therapeutics. 1-(3-Fluoro-4-methoxyphenyl)ethanamine, identified by its CAS number 105321-49-1, is a primary amine that serves as a versatile intermediate.[1] The strategic placement of its substituents is key to its utility.

-

The Fluoro Group: The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3] It also modulates the acidity of nearby protons and can increase binding affinity to biological targets through favorable electrostatic interactions.[4]

-

The Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and influences the compound's solubility and electronic properties, which can be crucial for optimizing pharmacokinetics and pharmacodynamics.

-

The Chiral Ethylamine Moiety: The chiral center at the ethylamine side chain is often critical for stereospecific interactions with biological targets, such as enzymes and receptors, dictating the efficacy and selectivity of the final drug candidate.[1]

This combination makes the molecule a valuable synthon for creating a diverse range of biologically active compounds, particularly in the development of kinase inhibitors and other targeted therapies.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and formulation. The properties of 1-(3-Fluoro-4-methoxyphenyl)ethanamine are summarized below.

| Property | Value | Reference |

| CAS Number | 105321-49-1 | [5] |

| Molecular Formula | C₉H₁₂FNO | [6][7] |

| Molecular Weight | 169.20 g/mol | [6] |

| Appearance | Liquid | [6] |

| InChI Key | WGUPBBABCUKYCC-UHFFFAOYSA-N | [7] |

| Canonical SMILES | CC(C1=CC(=C(C=C1)OC)F)N | [7] |

| Monoisotopic Mass | 169.09029 Da | [7] |

| Predicted XlogP | 1.3 | [7] |

Note: Experimental data for properties like boiling and melting points are not widely published. The hydrochloride salt is also a common, more stable form for handling.[8]

Synthesis and Manufacturing: A Validated Protocol

The most common and efficient method for synthesizing 1-(3-Fluoro-4-methoxyphenyl)ethanamine is the reductive amination of the corresponding ketone, 3-fluoro-4-methoxyacetophenone.[9] This powerful C-N bond-forming reaction avoids the overalkylation issues often seen with direct amine alkylation and can be performed in a one-pot procedure.[10][11]

The Causality of Experimental Choices

The chosen protocol involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[9]

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. Unlike the more reactive sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective reagent that readily reduces the protonated imine intermediate but reacts only slowly with the starting ketone.[11] This selectivity is crucial for achieving a high yield. It is also a safer alternative to the highly toxic sodium cyanobohydride (NaBH₃CN).[10]

-

Solvent and Reaction Conditions: A non-protic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) is used to prevent unwanted side reactions with the hydride reagent.[12] The reaction is typically run at room temperature, making it operationally simple and energy-efficient.[12]

-

Workup and Purification: The reaction is quenched with an aqueous base (e.g., NaHCO₃) to neutralize the acidic byproducts and deprotonate the amine product, facilitating its extraction into an organic solvent.[12] Final purification is achieved via column chromatography to ensure high purity.

Synthesis Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 1-(3'-FLUORO-4'-METHOXYPHENYL)ETHYLAMINE | 105321-49-1 [chemicalbook.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. PubChemLite - 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine (C9H12FNO) [pubchemlite.lcsb.uni.lu]

- 8. 1-(3-FLUORO-4-METHOXYPHENYL)ETHAN-1-AMINE HYDROCHLORIDE | 1375472-38-0 [amp.chemicalbook.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. rsc.org [rsc.org]

Physicochemical properties of 1-(3-Fluoro-4-methoxyphenyl)ethanamine

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Fluoro-4-methoxyphenyl)ethanamine

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 1-(3-Fluoro-4-methoxyphenyl)ethanamine (CAS No: 105321-49-1), a fluorinated phenylethylamine derivative of significant interest in medicinal chemistry and drug discovery. As a chiral building block, its structural and chemical characteristics are critical for the rational design of novel pharmaceutical agents. This document details the compound's synthesis, analytical characterization, and core physicochemical parameters. It is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational data and detailed, field-proven experimental protocols for its characterization. The methodologies are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results.

Molecular and Chemical Identity

1-(3-Fluoro-4-methoxyphenyl)ethanamine is a primary amine featuring a stereocenter at the α-carbon. The phenyl ring is substituted with a fluorine atom at position 3 and a methoxy group at position 4. These substitutions significantly influence the molecule's electronic properties, basicity, and lipophilicity, making it a valuable synthon.

| Property | Value | Source(s) |

| CAS Number | 105321-49-1 | [1] |

| Molecular Formula | C₉H₁₂FNO | [1][2] |

| Molecular Weight | 169.20 g/mol | [1][2] |

| IUPAC Name | 1-(3-fluoro-4-methoxyphenyl)ethanamine | [3] |

| Canonical SMILES | CC(C1=CC(=C(C=C1)OC)F)N | [3] |

| Synonyms | 1-(3'-Fluoro-4'-methoxyphenyl)ethylamine | [2] |

| Hydrochloride CAS No. | 1375472-38-0 | [4] |

Synthesis and Purification

The most direct and industrially scalable synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethanamine is the reductive amination of the corresponding ketone, 3'-Fluoro-4'-methoxyacetophenone. This one-pot reaction offers high efficiency and atom economy.

Synthesis via Direct Reductive Amination

This protocol utilizes ammonia as the nitrogen source and hydrogen gas with a chiral catalyst for asymmetric reduction, or a standard reducing agent like sodium borohydride for the racemic mixture. Direct asymmetric reductive amination (DARA) is the preferred route for accessing specific enantiomers, which are often required for pharmaceutical applications.[3][4]

Causality and Experimental Insight: The choice of a transition metal catalyst (e.g., Ruthenium or Iridium-based) is critical for achieving high enantioselectivity in the DARA process.[4][5] An ammonium salt, such as NH₄Cl, serves as the ammonia source and helps drive the initial imine formation. The reaction is performed under pressure to ensure sufficient hydrogen concentration for the reduction step. Methanol is a common solvent choice due to its ability to dissolve the reactants and its compatibility with hydrogenation conditions.

Caption: Workflow for the synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethanamine.

Step-by-Step Protocol:

-

Reactor Setup: To a high-pressure stainless-steel autoclave, add 3'-Fluoro-4'-methoxyacetophenone (1.0 eq).[6]

-

Reagent Addition: Add ammonium chloride (1.5 eq) and the Ruthenium catalyst system (e.g., [RuCl₂(p-cymene)]₂ with a suitable chiral phosphine ligand, 0.1-1.0 mol%).

-

Solvent Addition: Add anhydrous methanol to achieve a substrate concentration of approximately 0.5 M.

-

Reaction Execution: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 5 MPa. Heat the mixture to 95 °C with vigorous stirring for 24 hours.

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC or GC-MS to confirm the consumption of the starting ketone.

-

Work-up: After cooling to room temperature, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amine can be purified by vacuum distillation to yield the final product. For the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with IPA/HCl.[7]

Core Physicochemical Properties

Direct experimental data for 1-(3-Fluoro-4-methoxyphenyl)ethanamine is limited in publicly available literature. The following table includes computed values and experimental data from closely related structural analogs to provide a scientifically grounded estimation of its properties.

| Property | Value / Description | Type | Source(s) |

| Appearance | Predicted to be a liquid at room temperature. | Estimated | [8] |

| Boiling Point | 65 °C @ 0.4 mmHg (for 1-(4-methoxyphenyl)ethylamine) | Experimental (Analog) | [8] |

| Density | 1.024 g/mL @ 20 °C (for 1-(4-methoxyphenyl)ethylamine) | Experimental (Analog) | [8] |

| pKa (Conjugate Acid) | ~9.3 (Predicted for similar phenylethylamines) | Predicted | [8] |

| XLogP3 | 1.3 | Computed | [3] |

| Water Solubility | Soluble (10 g/L for 1-(4-methoxyphenyl)ethylamine) | Experimental (Analog) | [8] |

Experimental Protocol: pKa Determination by Potentiometric Titration

The pKa of the conjugate acid (pKaH) is a critical parameter influencing the compound's ionization state at physiological pH, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. Potentiometric titration is the gold standard for its determination.[2][9]

Causality and Experimental Insight: This method relies on monitoring the pH of a solution of the amine as a strong acid (HCl) is added. The amine is first fully deprotonated with a base (NaOH) to a high pH. As acid is added, the amine becomes protonated. The pKa is the pH at which 50% of the amine is in its protonated (conjugate acid) form, corresponding to the midpoint of the titration curve.[10] Using a constant ionic strength background electrolyte (e.g., KCl) is crucial to minimize activity coefficient fluctuations.[2][11] Performing at least three titrations ensures reproducibility and statistical confidence in the final value.

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4.0, 7.0, and 10.0.[2]

-

Sample Preparation: Accurately weigh the amine and dissolve it in a solution of 0.15 M potassium chloride (KCl) to prepare a ~1 mM solution (e.g., 20 mL). The KCl maintains a constant ionic strength.[11]

-

Initial pH Adjustment: Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C). Purge with nitrogen to remove dissolved CO₂.[2] Add 0.1 M NaOH dropwise to adjust the solution to a pH of ~12, ensuring the amine is in its free base form.

-

Titration: Titrate the solution by adding small, precise increments of standardized 0.1 M HCl.

-

Data Recording: After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue until the pH drops to ~2.

-

Data Analysis: Plot pH versus the volume of HCl added. Calculate the first derivative (ΔpH/ΔV) to accurately locate the equivalence point (where the derivative is maximum). The pKa is the pH value recorded at the point where half of the volume of titrant required to reach the equivalence point has been added.

-

Validation: Repeat the titration at least three times and report the average pKa value with the standard deviation.[11]

Experimental Protocol: LogP Determination by Shake-Flask Method

Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes.[12] The shake-flask method is the benchmark technique for its direct measurement.[13]

Causality and Experimental Insight: This method measures the equilibrium distribution of the compound between two immiscible phases: n-octanol (simulating lipophilic membranes) and a pH 7.4 phosphate buffer (simulating physiological aqueous environments).[14] Pre-saturating each phase with the other is critical to prevent volume changes during the experiment. The concentration of the analyte in each phase is determined post-equilibration, typically by HPLC-UV, due to its sensitivity and wide applicability.[13] For ionizable compounds like amines, the measurement yields a distribution coefficient (LogD) at a specific pH. To determine the intrinsic LogP (for the neutral species), the pKa and pH must be known.

Step-by-Step Protocol:

-

Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Mix equal volumes of n-octanol and the buffer in a large separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.[15]

-

Sample Preparation: Prepare a stock solution of the amine in a suitable solvent (e.g., DMSO) at ~10 mM.[15]

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each). Add a small aliquot of the stock solution so that the final concentration is in the analytical range (e.g., 50-100 µM).

-

Equilibration: Cap the vial tightly and shake at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2-4 hours).

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Dilute each aliquot appropriately and analyze the concentration using a calibrated HPLC-UV method.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Concentration in Octanol] / [Concentration in Buffer]).

-

Validation: Perform the experiment in triplicate.

Spectroscopic & Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for unambiguous structure confirmation.

-

¹H NMR:

-

Aromatic Protons (Ar-H): Expected in the range of 6.8-7.5 ppm. The substitution pattern (ortho, meta couplings to F and adjacent protons) will lead to complex splitting.

-

Methine Proton (-CH(NH₂)-): A quartet around 4.0-4.2 ppm, coupled to the adjacent methyl protons.

-

Methoxy Protons (-OCH₃): A sharp singlet around 3.8-3.9 ppm.[16]

-

Amine Protons (-NH₂): A broad singlet, typically between 1.5-3.0 ppm. This signal will disappear upon D₂O exchange, a key diagnostic test.[17]

-

Methyl Protons (-CH₃): A doublet around 1.3-1.5 ppm, coupled to the methine proton.

-

-

¹³C NMR:

-

Aromatic Carbons: Between 110-160 ppm. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Carbons ortho and meta to fluorine will show smaller couplings.[18]

-

C-O Carbon: The aromatic carbon attached to the methoxy group will be downfield, around 150-155 ppm.

-

Methine Carbon (-CH): Around 50-55 ppm.

-

Methoxy Carbon (-OCH₃): Around 55-56 ppm.[16]

-

Methyl Carbon (-CH₃): Around 20-25 ppm.

-

-

¹⁹F NMR: A single resonance is expected. The chemical shift will be relative to a standard like CFCl₃. The signal will show coupling to ortho and meta aromatic protons.[19]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Expected Molecular Ion: For Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected at m/z 170.1.

-

Key Fragmentation Pathways: Phenylethylamines are known to undergo characteristic fragmentation.[20]

-

α-Cleavage: The most common fragmentation is the cleavage of the Cα-Cβ bond, which for this molecule would result in the loss of a methyl radical to form an iminium ion.

-

Loss of Ammonia: A characteristic fragmentation for primary phenylethylamines is the neutral loss of ammonia (NH₃, 17 Da) from the protonated molecular ion, leading to a fragment at m/z 153.1.[21] This often proceeds via the formation of a stable spiro[2.5]octadienylium ion.[20][21]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

N-H Stretch: As a primary amine, two characteristic medium-intensity, sharp bands are expected in the 3300-3400 cm⁻¹ region (asymmetric and symmetric stretches).[17][22]

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.

-

C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹.[23]

-

N-H Bend (Scissoring): A medium to strong band around 1580-1650 cm⁻¹.[24]

-

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹.

-

C-N Stretch: A medium intensity band in the 1020-1250 cm⁻¹ range.[22]

-

C-F Stretch: A strong band in the 1000-1400 cm⁻¹ region, often overlapping with other signals.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

-

Methodology: Reversed-phase HPLC with a C18 column is the standard method for assessing the purity of this compound.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to ensure protonation of the amine and sharp peak shape) is typically effective.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs strongly (e.g., 254 nm or 270 nm).

-

Validation: The method should be validated for linearity, accuracy, and precision. Purity is determined by the area percentage of the main peak.

Safety, Handling, and Storage

Based on safety data for structurally similar phenylethylamines, 1-(3-Fluoro-4-methoxyphenyl)ethanamine should be handled as a hazardous chemical.

-

Hazard Identification: Assumed to be corrosive. Causes severe skin burns and eye damage. May be harmful if swallowed or inhaled.[11][25]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of the neat material should be performed in a certified chemical fume hood.[11][15]

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[25]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[15]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It may be beneficial to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[11]

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[11]

Conclusion

1-(3-Fluoro-4-methoxyphenyl)ethanamine is a valuable chemical intermediate whose physicochemical properties are dictated by its unique substitution pattern. The fluorine and methoxy groups modulate its pKa and lipophilicity, making it a versatile tool for fine-tuning the ADME and pharmacodynamic properties of drug candidates. This guide provides the foundational data and robust experimental frameworks necessary for its effective synthesis, characterization, and safe handling in a research and development setting.

References

-

Nakashima, K., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033-12039. Available at: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Chen, M. D., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(10), 2636. Available at: [Link]

-

ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines... [Table]. Retrieved from [Link]

-

Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. Available at: [Link]

-

PubChemLite. (n.d.). 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine. Retrieved from [Link]

-

Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. Available at: [Link]

-

Avdeef, A. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Retrieved from [Link]

-

van der Heide, E., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 6(8), 952-971. Available at: [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Markova, A., et al. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 65(1), 19-30. Available at: [Link]

-

Sousa, T., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Fonquerna, S., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 115, 125-131. Available at: [Link]

- Tang, W., & Zhang, X. (2004). Asymmetric reductive amination of ketones. Google Patents (US20040147762A1).

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

- P. S. R. Anji Reddy, et al. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents (WO2015159170A2).

-

Corcoran, O., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(24), 5432–5439. Available at: [Link]

-

ResearchGate. (2019). (PDF) Synthesis and structure of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide. Retrieved from [Link]

-

Kim, H. J., et al. (2004). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Bulletin of the Korean Chemical Society, 25(10), 1533-1536. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. New practical method for direct asymmetric reductive amination of <i>p</i>-trifluoromethoxy acetophenone [morressier.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 6. ossila.com [ossila.com]

- 7. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 18. 3-Fluoro-4-methoxybenzoic acid(403-20-3) 13C NMR spectrum [chemicalbook.com]

- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. orgchemboulder.com [orgchemboulder.com]

- 23. uanlch.vscht.cz [uanlch.vscht.cz]

- 24. wikieducator.org [wikieducator.org]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-(3-Fluoro-4-methoxyphenyl)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-(3-Fluoro-4-methoxyphenyl)ethanamine, a substituted phenethylamine derivative of interest in medicinal chemistry and drug development. While a definitive experimental structure from single-crystal X-ray diffraction is not publicly available, this guide synthesizes data from closely related analogs, spectroscopic principles, and computational chemistry to elucidate its likely three-dimensional architecture. We will explore the influence of the 3-fluoro and 4-methoxy substituents on the rotational freedom of the ethylamine side chain and the overall molecular geometry. This document is intended for researchers, scientists, and professionals in the field of drug design and development, offering insights into the structural nuances that can govern molecular interactions and biological activity.

Introduction: The Significance of Substituted Phenethylamines

The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including neurotransmitters, hormones, and a wide range of pharmaceuticals. The specific substitutions on the phenyl ring and the ethylamine side chain profoundly influence the pharmacological profile of these compounds. The introduction of fluorine and methoxy groups, as seen in 1-(3-Fluoro-4-methoxyphenyl)ethanamine, can significantly alter properties such as metabolic stability, lipophilicity, and receptor binding affinity.

A thorough understanding of the three-dimensional structure and conformational dynamics of this molecule is paramount for rational drug design. The spatial arrangement of the functional groups dictates how the molecule interacts with its biological target, making conformational analysis a critical step in the drug discovery pipeline.

Molecular Structure and Key Features

The molecular structure of 1-(3-Fluoro-4-methoxyphenyl)ethanamine consists of a benzene ring substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position. An aminoethane group is attached to the 1-position of the ring.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂FNO | [1] |

| Molecular Weight | 169.20 g/mol | [2] |

| CAS Number | 105321-49-1 | [2] |

The key structural features that govern the molecule's conformation are the rotatable bonds:

-

τ1 (Cα-Cβ): Rotation around the bond between the alpha-carbon (attached to the phenyl ring) and the beta-carbon (of the ethyl group).

-

τ2 (C1-Cα): Rotation around the bond connecting the phenyl ring to the ethylamine side chain.

The interplay of steric hindrance and electronic interactions involving the fluoro and methoxy substituents, as well as the amine group, will determine the preferred dihedral angles for τ1 and τ2.

Conformational Analysis: A Multi-faceted Approach

To comprehensively understand the conformational landscape of 1-(3-Fluoro-4-methoxyphenyl)ethanamine, a combination of experimental and computational techniques is employed.

Experimental Approaches

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and torsion angles.[3] Although a crystal structure for the title compound is not publicly available, analysis of related structures, such as a fluoro analogue of 3,4-(methylenedioxy)amphetamine hydrochloride, reveals strong intermolecular N-H···Cl hydrogen bonds influencing the crystal packing.[3] For 1-(3-Fluoro-4-methoxyphenyl)ethanamine, one would anticipate similar hydrogen bonding networks in its crystalline salt forms.

Hypothetical Experimental Protocol for X-ray Crystallography:

-

Crystallization: Dissolve the hydrochloride salt of 1-(3-Fluoro-4-methoxyphenyl)ethanamine in a suitable solvent system (e.g., methanol/ether, ethanol/water). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient quality.

-

Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen. Collect diffraction data using a modern diffractometer with a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the structure using direct methods or Patterson synthesis and refine the atomic positions and thermal parameters to obtain the final molecular structure.

NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution.[4] For 1-(3-Fluoro-4-methoxyphenyl)ethanamine, several NMR techniques would be particularly insightful:

-

¹H NMR Coupling Constants: The magnitude of the vicinal coupling constant (³J) between the protons on the α and β carbons of the ethylamine side chain can provide information about the dihedral angle (τ1) according to the Karplus equation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can detect through-space interactions between protons that are close to each other (< 5 Å).[5] This can reveal the proximity of the amine protons or the methyl protons to the aromatic protons, providing crucial constraints on the overall conformation.[5][6] For instance, an NOE between the amine protons and the aromatic proton at the 2-position would suggest a specific orientation of the side chain relative to the ring.

-

¹⁹F NMR: The chemical shift of the fluorine atom is sensitive to its local electronic environment, which is influenced by the molecule's conformation.

Hypothetical Experimental Protocol for NMR Conformational Analysis:

-

Sample Preparation: Dissolve a high-purity sample of 1-(3-Fluoro-4-methoxyphenyl)ethanamine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY experiments.

-

Data Analysis: Assign all proton and carbon signals. Measure key ³J coupling constants and quantify NOE cross-peak intensities. Use these experimental parameters to derive dihedral angle restraints and interproton distances to build a model of the predominant solution-state conformation.

Computational Chemistry: Mapping the Conformational Energy Landscape

Computational modeling provides a powerful means to explore the potential energy surface of a molecule and identify its low-energy conformers. Density Functional Theory (DFT) is a widely used method for this purpose.

Workflow for Computational Conformational Analysis:

Caption: A typical workflow for computational conformational analysis.

For 1-(3-Fluoro-4-methoxyphenyl)ethanamine, a systematic search of the torsional angles τ1 and τ2 would be performed. The relative energies of the resulting conformers would indicate their populations at a given temperature. Such calculations would likely reveal a preference for a staggered conformation along the Cα-Cβ bond to minimize steric hindrance. The orientation of the ethylamine side chain with respect to the phenyl ring will be influenced by a balance of steric effects from the ortho-protons and potential intramolecular interactions.

Predicted Conformation and Influence of Substituents

Based on the principles of conformational analysis and data from related phenethylamines, we can predict the likely low-energy conformation of 1-(3-Fluoro-4-methoxyphenyl)ethanamine.

The ethylamine side chain is expected to adopt a staggered conformation (gauche or anti) to minimize steric repulsion between the amine group and the phenyl ring. The presence of the 3-fluoro and 4-methoxy substituents introduces electronic and steric factors that will influence the rotational barrier around the C1-Cα bond. The methoxy group at the 4-position is electron-donating, while the fluorine at the 3-position is electron-withdrawing. These electronic effects can influence the bond lengths and rotational barriers.

The conformation of the methoxy group itself is also of interest. It is likely to be coplanar with the benzene ring to maximize resonance stabilization, with the methyl group oriented away from the adjacent fluorine atom to minimize steric clash.

Conclusion: A Structurally Informed Approach to Drug Discovery

This technical guide has provided a detailed overview of the molecular structure and conformational analysis of 1-(3-Fluoro-4-methoxyphenyl)ethanamine. While awaiting definitive experimental data, a combination of spectroscopic principles and computational modeling provides a robust framework for understanding its three-dimensional properties. The predicted conformational preferences, driven by the interplay of steric and electronic effects of the fluoro and methoxy substituents, offer valuable insights for researchers in medicinal chemistry. A thorough grasp of the molecule's structure is the first step towards understanding its biological activity and designing next-generation therapeutics with improved efficacy and safety profiles.

References

-

Crystal structure of (3S,4R)-4-fluoro-3-(4-methoxyphenyl). (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

Reference-free NOE NMR analysis. (2020). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

Crystal Structure of a Fluoro Analogue of 3,4-(Methylenedioxy)amphetamine. (2014). ResearchGate. Retrieved January 3, 2026, from [Link]

-

3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. (2018). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

Nuclear Overhauser effect. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

Reference-free NOE NMR analysis. (2020). ResearchGate. Retrieved January 3, 2026, from [Link]

-

3-Fluoro-4-methoxyphenylacetonitrile. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Reference-free NOE NMR analysis. (2020). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Nuclear Overhauser Effect (NOE). (2021). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

-

Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2019). MDPI. Retrieved January 3, 2026, from [Link]

-

Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Ene. (2019). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. (2019). Biomedical Journal of Scientific & Technical Research. Retrieved January 3, 2026, from [Link]

-

Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. (2017). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

DFT Study of Conformational Analysis, Molecular Structure and Properties of para-, meta- and ortho 4-Methoxyphenyl Piperazine Isomers. (2020). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Crystal structure of (E)-2-((3-fluoropyridin-4-yl) methylene)-7-methoxy-3,4-dihydronaphthalen- 1(2H)-one, C17H14FNO2. (2017). ResearchGate. Retrieved January 3, 2026, from [Link]

-

3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase f. (2018). SciSpace. Retrieved January 3, 2026, from [Link]

-

Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine. (2006). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

Conformational polymorphism in N-(4'-methoxyphenyl)- 3-bromothiobenzamide. (2007). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

Conformational Analysis of 1,3-Difluorinated Alkanes. (2024). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. (2023). European Journal of Chemistry. Retrieved January 3, 2026, from [Link]

-

Conformational Analysis of 1,3-Difluorinated Alkanes. (2024). National Institutes of Health. Retrieved January 3, 2026, from [Link]

Sources

- 1. 3-Fluoro-4-methoxyphenylacetonitrile | C9H8FNO | CID 136251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | European Journal of Chemistry [eurjchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of 1-(3-Fluoro-4-methoxyphenyl)ethanamine

This document provides a detailed technical guide on the spectroscopic characterization of the compound 1-(3-Fluoro-4-methoxyphenyl)ethanamine (CAS 105321-49-1). As a key building block in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers and scientists. This guide will delve into the theoretical underpinnings and practical considerations for analyzing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule.

While complete, publicly available experimental spectra for this compound are limited, this guide will provide an expert interpretation of expected spectral features based on its molecular structure and data from closely related analogs. This approach is designed to empower researchers to predict, identify, and interpret the spectroscopic data they acquire for this and similar compounds.

Molecular Structure and Its Influence on Spectroscopy

1-(3-Fluoro-4-methoxyphenyl)ethanamine possesses a chiral center at the ethylamine benzylic position and a substituted aromatic ring. The key structural features that will dictate its spectroscopic fingerprint are:

-

Aromatic Ring: A 1,2,4-trisubstituted benzene ring. The electronic effects of the fluorine, methoxy, and ethylamine groups will influence the chemical shifts of the aromatic protons and carbons.

-

Fluorine Atom: The presence of fluorine introduces characteristic C-F coupling in the ¹³C NMR spectrum and a strong absorption in the IR spectrum. Its electron-withdrawing nature will influence the chemical shifts of adjacent protons and carbons.

-

Methoxy Group (-OCH₃): This electron-donating group will shield nearby protons and carbons, causing upfield shifts in the NMR spectra. It will also exhibit a characteristic C-O stretching in the IR spectrum.

-

Ethanamine Side Chain (-CH(NH₂)CH₃): This group contains a chiral center, a methine proton (CH), a primary amine (NH₂), and a methyl group (CH₃). Each of these will produce distinct signals in the NMR spectra. The N-H bonds will have characteristic stretching and bending vibrations in the IR spectrum.

Below is a diagram illustrating the molecular structure and numbering scheme used for spectral assignment predictions.

Caption: Molecular structure of 1-(3-Fluoro-4-methoxyphenyl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) in an appropriate solvent like CDCl₃ or DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| -CH₃ (β-carbon) | 1.3 - 1.5 | Doublet (d) | ~6-7 | Coupled to the single methine proton (α-CH). |

| -NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | N/A | Amine protons are exchangeable and often appear as a broad signal. |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A | Methoxy protons are isolated from other protons. |

| -CH (α-carbon) | 4.0 - 4.3 | Quartet (q) | ~6-7 | Coupled to the three methyl protons. |

| Aromatic H-2 | 7.0 - 7.2 | Doublet (d) | J(H-F) ≈ 10-12 | Ortho to the fluorine, showing a characteristic ortho C-H to C-F coupling. |

| Aromatic H-6 | 6.9 - 7.1 | Doublet of Doublets (dd) | J(H-H) ≈ 8-9, J(H-F) ≈ 2 | Ortho to the ethylamine group and meta to the fluorine. |

| Aromatic H-5 | 6.8 - 7.0 | Doublet (d) | J(H-H) ≈ 8-9 | Ortho to the methoxy group and meta to the ethylamine group. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments and will be significantly influenced by the fluorine atom, which causes splitting of carbon signals (C-F coupling).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale |

| -CH₃ (β-carbon) | 23 - 26 | N/A | Aliphatic methyl carbon. |

| -CH (α-carbon) | 50 - 55 | N/A | Aliphatic methine carbon attached to the nitrogen and aromatic ring. |

| -OCH₃ | 55 - 57 | N/A | Methoxy carbon. |

| C-5 | 112 - 114 | N/A | Shielded by the ortho-methoxy group. |

| C-2 | 115 - 117 | d, J ≈ 18-20 | Ortho to fluorine, showing a large two-bond C-F coupling. |

| C-6 | 118 - 120 | d, J ≈ 3-5 | Meta to fluorine, showing a smaller three-bond C-F coupling. |

| C-1 | 135 - 138 | d, J ≈ 6-8 | Ipso-carbon attached to the ethylamine, coupled to the meta-fluorine. |

| C-4 | 145 - 148 | d, J ≈ 10-12 | Ipso-carbon attached to the methoxy group, coupled to the meta-fluorine. |

| C-3 | 152 - 155 | d, J ≈ 240-250 | Ipso-carbon directly attached to fluorine, showing a very large one-bond C-F coupling. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Intensity |

| N-H (amine) | 3300 - 3500 | Symmetric & Asymmetric Stretch | Medium (often two bands for -NH₂) |

| C-H (aromatic) | 3000 - 3100 | Stretch | Medium to Weak |

| C-H (aliphatic) | 2850 - 3000 | Stretch | Medium |

| C=C (aromatic) | 1500 - 1600 | Stretch | Medium to Strong |

| N-H (amine) | 1580 - 1650 | Bend (Scissoring) | Medium |

| C-F | 1150 - 1250 | Stretch | Strong |

| C-O (aryl ether) | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) | Stretch | Strong |

The presence of a strong absorption band in the 1150-1250 cm⁻¹ region would be a key indicator of the C-F bond. The dual peaks in the 3300-3500 cm⁻¹ range are characteristic of a primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(3-Fluoro-4-methoxyphenyl)ethanamine (Molecular Formula: C₉H₁₂FNO), the exact mass is 169.0903 g/mol .

Predicted Mass Spectral Data

| m/z | Ion | Rationale |

| 169 | [M]⁺ | Molecular ion peak. |

| 154 | [M - CH₃]⁺ | Loss of the methyl group from the ethylamine side chain, a common fragmentation pathway for α-methyl benzylamines. |

| 152 | [M - NH₃]⁺ | Loss of ammonia. |

The most abundant fragment in the mass spectrum is expected to be at m/z 154, resulting from the cleavage of the Cα-Cβ bond, which is a stable benzylic carbocation.

PubChem provides a list of predicted adducts which can be useful when analyzing electrospray ionization (ESI) mass spectra. For example, the [M+H]⁺ ion would be observed at m/z 170.0976.

Caption: Primary fragmentation pathway for 1-(3-Fluoro-4-methoxyphenyl)ethanamine.

Experimental Protocols

Acquiring high-quality spectroscopic data requires proper sample preparation and instrument parameter selection.

Synthesis

A plausible synthetic route to obtain 1-(3-Fluoro-4-methoxyphenyl)ethanamine is via reductive amination of the corresponding ketone, 3-Fluoro-4-methoxyacetophenone.

Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve 3-Fluoro-4-methoxyacetophenone (1 equivalent) in methanol.

-

Ammonium Source: Add ammonium acetate or a solution of ammonia in methanol (excess, e.g., 10-20 equivalents).

-

Reducing Agent: Cool the mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise (1.5-2 equivalents).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Conclusion

The structural elucidation of 1-(3-Fluoro-4-methoxyphenyl)ethanamine is a critical step in its application in research and development. This guide provides a comprehensive framework for understanding and predicting its NMR, IR, and MS spectra. The key identifying features will be the characteristic splitting patterns in NMR due to the fluorine atom, the N-H and C-F stretches in the IR spectrum, and the molecular ion peak with its primary fragment in the mass spectrum. By combining these techniques, researchers can confidently confirm the identity and purity of this important chemical entity.

References

- New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry.

- 1-(3'-FLUORO-4'-METHOXYPHENYL)ETHYLAMINE. (n.d.). CymitQuimica.

- 2,2,2-trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine(886371-56-8) 1H NMR. (n.d.). ChemicalBook.

- 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427). (n.d.). NP-MRD.

- 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine. (n.d.). PubChem.

- 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0255472). (n.d.). NP-MRD.

- 1-(3'-FLUORO-4'-METHOXYPHENYL)ETHYLAMINE synthesis. (n.d.). ChemicalBook.

- (1s)-1-(4-fluoro-3-methoxyphenyl)ethylamine hydrochloride(2089389-09-1) 1H NMR. (n.d.). ChemicalBook.

- (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine physical and chemical properties. (2025). BenchChem.

- 1-(4-Methoxyphenyl)ethanamine. (n.d.). PubChem.

- 105321-49-1|1-(3-Fluoro-4-methoxyphenyl)ethanamine. (n.d.). BLD Pharm.

- 1-(3-Fluoro-4-Methoxyphenyl)Ethan-1-Amine (Cas 105321-49-1). (n.d.). Parchem.

- (S)-(-)-1-(4-Methoxyphenyl)ethylamine(41851-59-6) 13C NMR. (n.d.). ChemicalBook.

- 1-(3-Fluoro-5-methoxyphenyl)-ethylamine(1270583-17-9) 1H NMR. (n.d.). ChemicalBook.

- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.

- CA3138168A1 - Fused heterocyclic derivatives. (n.d.).

- (R)-(+)-1-(4-Methoxyphenyl)ethylamine(22038-86-4) 1H NMR. (n.d.). ChemicalBook.

- 1-(3-FLUORO-4-METHOXYPHENYL)ETHAN-1-AMINE HYDROCHLORIDE. (n.d.). ChemicalBook.

An In-Depth Technical Guide to the Synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

1-(3-Fluoro-4-methoxyphenyl)ethanamine is a key chiral building block in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a fluoro-substituted aromatic ring and a chiral amine, is of significant interest in medicinal chemistry for its ability to modulate metabolic stability, binding affinity, and overall pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, with a focus on practical, scalable, and efficient methodologies. We will delve into the mechanistic underpinnings of classical reductive amination techniques, including the Leuckart reaction, as well as modern catalytic asymmetric approaches that deliver high enantiopurity. This document is intended to be a practical resource for researchers in drug discovery and process development, offering detailed experimental protocols and insights into the selection of optimal synthetic strategies.

Introduction: The Significance of Fluorinated Chiral Amines

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a molecule. When combined with a chiral amine, as in 1-(3-fluoro-4-methoxyphenyl)ethanamine, the resulting scaffold offers a powerful tool for creating potent and selective therapeutic agents. The methoxy group further provides a handle for additional chemical modifications, making this a versatile intermediate in the synthesis of a wide range of bioactive compounds.

Retrosynthetic Analysis: Key Disconnections

The most logical and convergent synthetic approach to 1-(3-fluoro-4-methoxyphenyl)ethanamine involves the formation of the amine functionality from a carbonyl precursor. This retrosynthetic disconnection leads us to the readily accessible ketone, 3'-fluoro-4'-methoxyacetophenone.

Figure 1: Retrosynthetic analysis of 1-(3-Fluoro-4-methoxyphenyl)ethanamine.

This strategy allows for the exploration of various reductive amination techniques to achieve the target molecule, including both racemic and asymmetric syntheses.

Synthesis of the Key Precursor: 3'-Fluoro-4'-methoxyacetophenone

The starting ketone, 3'-fluoro-4'-methoxyacetophenone, is commercially available. However, for large-scale syntheses or when custom synthesis is required, it can be prepared via a Friedel-Crafts acylation of 2-fluoroanisole with acetic anhydride.

Racemic Synthesis Routes

For initial screening and preliminary biological evaluation, a racemic mixture of 1-(3-fluoro-4-methoxyphenyl)ethanamine is often sufficient. Here, we detail two robust and widely applicable methods for its preparation.

The Leuckart-Wallach Reaction: A Classic Approach

The Leuckart reaction is a well-established method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[1][2][3] This one-pot procedure is known for its operational simplicity, though it often requires high reaction temperatures.[3]

Mechanism: The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced by a hydride transfer from formic acid.[2]

Sources

The Strategic Introduction of Fluorine in Phenylethylamine Derivatives: A Technical Guide to Unlocking Novel Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for endogenous neurotransmitters and a vast array of synthetic psychoactive compounds. The strategic incorporation of fluorine atoms into this privileged structure represents a powerful medicinal chemistry approach to modulate and refine biological activity. This guide provides an in-depth technical exploration of the potential biological activities of fluorinated phenylethylamine derivatives. We will dissect the causal relationships between fluorine substitution and its profound effects on pharmacodynamics, pharmacokinetics, and receptor interaction. This document moves beyond a simple catalog of compounds to offer a foundational understanding of the principles guiding the design and evaluation of these novel chemical entities, complete with detailed experimental protocols and mechanistic insights for the research professional.

The Rationale for Fluorination in Phenylethylamine Drug Design

The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry, and for good reason. Fluorine, being the most electronegative element, imparts unique properties to organic molecules without significantly increasing steric bulk, as it is only slightly larger than a hydrogen atom.[1][2] This allows for subtle yet profound alterations to a molecule's physicochemical profile.[1][3]

Key advantages of fluorinating the phenylethylamine scaffold include:

-

Modulation of Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Strategic placement of fluorine can block sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[1]

-

Altered Receptor Binding Affinity and Selectivity: Fluorine's high electronegativity can change the electron distribution of the aromatic ring, influencing crucial non-covalent interactions with receptor targets, such as π-π stacking, cation-π, and hydrogen bonding.[3] This can lead to enhanced binding affinity (potency) and improved selectivity for specific receptor subtypes.[4]

-

Enhanced Blood-Brain Barrier (BBB) Permeability: In some cases, the introduction of fluorine can increase the lipophilicity of a molecule, which can facilitate its passage across the BBB, a critical factor for centrally acting drugs.[1]

-

Conformational Control: Fluorine substitution can influence the preferred conformation of the flexible ethylamine side chain through intramolecular interactions, pre-organizing the molecule for optimal receptor engagement.[3]

The introduction of fluorine into the phenethylamine nucleus can greatly impact the psychoactivity of these compounds, with effects ranging from a marked loss to an enhancement and prolongation of effects.[4] For instance, while fluoroescaline was observed to be almost devoid of psychoactive effects compared to its non-fluorinated counterpart, difluoro- and trifluoroescaline showed retained or increased potency, respectively.[4] Similarly, difluoromescaline and trifluoromescaline increasingly surpassed the potency and duration of mescaline's effects.[4]

Primary Biological Targets and Mechanisms of Action

Fluorinated phenylethylamines interact with a range of monoaminergic systems, with the most significant targets being serotonin (5-HT) receptors, monoamine transporters, and monoamine oxidase (MAO) enzymes.[4][5]

Serotonin 5-HT₂ Receptor Family

The 5-HT₂ family of G-protein coupled receptors (GPCRs), particularly the 5-HT₂A subtype, is a primary target for many psychedelic phenethylamines.[6]

-

Mechanism of Action: The canonical signaling pathway for the 5-HT₂A receptor involves its coupling to a Gq/11 protein.[6] Upon agonist binding, this activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol triphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[7][8] Recent research indicates that the psychedelic potential of a 5-HT₂A agonist is predicted by its efficacy in recruiting this Gq pathway, rather than the β-arrestin pathway.[9][10]

Monoamine Oxidase (MAO)

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters.[11] Certain phenylethylamine derivatives can act as substrates or inhibitors of MAO, and fluorination can significantly alter this interaction.

-

Mechanism of Action: MAO catalyzes the oxidative deamination of its substrates.[12] A series of fluorine-substituted 2-phenylethylamines were synthesized and tested as substrates and inactivators of MAO-B.[5] While all the tested compounds were substrates, several of the phenylethylamines, but none of the benzylamines, also acted as inactivators.[5] This suggests that the addition of electron-withdrawing fluorine substituents to good MAO substrates can transform them into inactivators.[5]

Synthesis and Characterization

The synthesis of fluorinated phenylethylamine derivatives can be approached through various established organic chemistry methodologies. The choice of strategy often depends on the desired position of the fluorine atom(s) on the aromatic ring or side chain.

Representative Synthesis Workflow: Reductive Amination

A common and versatile method for synthesizing phenylethylamines is the reductive amination of a corresponding phenylacetone. This workflow allows for the introduction of various substituents on the amine.

Protocol: Synthesis of 1-(4-Fluorophenyl)propan-2-amine

-

Imine Formation: To a solution of 4-fluorophenyl-2-propanone (1 equivalent) in methanol, add a solution of methylamine (1.2 equivalents, 40% in water). Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until the pH is acidic.

-

Extraction: Evaporate the methanol under reduced pressure. Basify the remaining aqueous solution with 4M sodium hydroxide (NaOH) to pH >12. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Biological Evaluation: Protocols and Data Interpretation

Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor. A high-throughput method using 96-well filter plates is common.[13]

Protocol: 5-HT₂A Receptor Competition Binding Assay [13]

-

Preparation: Use cell membranes from a cell line stably expressing the human 5-HT₂A receptor (e.g., CHO-K1 cells).[14] The radioligand of choice is often [³H]ketanserin.[13]

-

Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.4.

-

Plate Preparation: Pre-soak 96-well GF/B filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[13]

-

Incubation: In each well, combine:

-

Cell membrane preparation (approx. 70 µg protein/well).[13]

-

[³H]ketanserin at a concentration near its Kd (e.g., 1-2 nM).

-

Varying concentrations of the unlabeled fluorinated phenylethylamine test compound.

-

For determining non-specific binding, add a high concentration of a known 5-HT₂A antagonist (e.g., 10 µM ketanserin).

-

-

Equilibration: Incubate the plates at room temperature for 20-30 minutes to reach equilibrium.[13]

-

Harvesting: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Table 1: Representative Binding Affinities (Ki) of Phenylethylamines at the 5-HT₂A Receptor

| Compound | Ki (nM) | Source |

| DOB-HCl | 59 | [13] |

| DOET-HCl | 137 | [13] |

| DOM-HCl | 533 | [13] |

| DMT | 1,985 | [13] |

| TMA-HCl | 22,340 | [13] |

This table illustrates how structural modifications impact binding affinity. Data for a series of fluorinated analogs would be required to establish a clear Structure-Activity Relationship (SAR).

Monoamine Oxidase (MAO) Inhibition Assay

Determining a compound's ability to inhibit MAO-A or MAO-B is crucial for understanding its overall pharmacological profile. Fluorometric or spectrophotometric assays are commonly employed.[11][15]

Protocol: Fluorometric MAO-A Inhibition Screening [15]

-

Reagents: Use a commercial MAO-A inhibitor screening kit or prepare reagents individually. This includes recombinant human MAO-A enzyme, a suitable substrate (e.g., kynuramine), and a developer that reacts with a product (like H₂O₂) to generate a fluorescent signal.[15][16]

-

Test Compound Preparation: Dissolve the fluorinated phenylethylamine derivatives in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

-

Assay Procedure: In a 96-well plate, add:

-

MAO-A enzyme solution.

-

10 µL of the test inhibitor dilution or a known inhibitor control (e.g., Clorgyline).

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

-

-

Reaction Initiation: Add the MAO-A substrate solution to initiate the enzymatic reaction.

-

Signal Development: After a set incubation time (e.g., 30-60 minutes), add the developer solution.

-

Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to an enzyme control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

In Vivo Behavioral Assessment

Translating in vitro findings to potential physiological effects requires in vivo animal models. Rodent models are standard for assessing the psychoactive properties of novel phenylethylamines.

Key Behavioral Assays for Rodents:

-

Head-Twitch Response (HTR) in Mice: This is a widely accepted behavioral proxy for 5-HT₂A receptor activation and potential psychedelic-like activity.[17] Mice are administered the test compound, and the frequency of rapid, involuntary head rotations is counted over a specific period.[17]

-

Open-Field Test: This assay assesses general locomotor activity, exploratory behavior, and anxiety-like responses.[18] Parameters such as distance traveled, time spent in the center versus the periphery, and stereotypic behaviors (e.g., circling, excessive grooming) are recorded.[18][19]

-

Conditioned Place Preference (CPP): This test is used to evaluate the rewarding or aversive properties of a drug. Animals are conditioned to associate a specific environment with the drug's effects. An increase in time spent in the drug-paired chamber indicates rewarding properties and abuse potential.[17]

Pharmacokinetics and ADMET Considerations

A biologically active compound is only a viable drug candidate if it possesses a suitable pharmacokinetic profile. The introduction of fluorine can significantly influence a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][20]

-

Metabolism: As previously noted, fluorination can block metabolic hotspots, leading to increased stability.[1] However, it is crucial to identify the metabolites that are formed, as they may have their own pharmacological or toxicological profiles. In silico prediction tools and in vitro studies using human liver microsomes are essential first steps.

-

Toxicity: Acute toxicity studies in rodents are necessary to determine the lethal dose (e.g., LD₅₀). For example, studies in mice have shown that para-halogenation, including fluorination, significantly increases the acute toxicity of phenylethylamine.[21] A comprehensive toxicological workup, including assessments for cardiotoxicity (e.g., hERG channel inhibition) and genotoxicity (e.g., Ames test), is required for any lead compound.[22]

Conclusion and Future Directions

The strategic fluorination of the phenylethylamine scaffold is a validated and potent strategy for generating novel compounds with finely tuned biological activities. By leveraging the unique physicochemical properties of fluorine, researchers can modulate receptor affinity, enhance metabolic stability, and alter psychoactive profiles in predictable ways. This guide has provided a technical framework for the synthesis, in vitro evaluation, and in vivo characterization of these derivatives. The future of this field lies in the rational design of compounds with improved selectivity for specific receptor subtypes and signaling pathways, potentially leading to new therapeutic agents with enhanced efficacy and reduced side effects for a range of neuropsychiatric disorders.

References

- Binda, C. (Ed.). (2023). Monoamine Oxidase: Methods and Protocols. Humana.

-

Berg, K. A., & Clarke, W. P. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Retrieved from [Link]

-

Schematic Overview and Stepwise Breakdown of the 5-HT2A Signaling Pathway. (n.d.). ResearchGate. Retrieved from [Link]

-

Herraiz, T., & Guillén, H. (n.d.). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). IntechOpen. Retrieved from [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. Available from: [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved from [Link]

-

González-Maeso, J. (2015). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 26, 65–89. Available from: [Link]

-

Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2783, 371-379. Available from: [Link]

-

Buschmann, H., et al. (2001). Synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines. Archiv der Pharmazie, 334(11), 351-352. Available from: [Link]

-

Kaplan, L. M., et al. (2024). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 15(1), 896. Available from: [Link]

-

Charlon, C., & Luu-Duc, C. (1986). [Fluorinated phenylethylamines: synthesis and limitations of various fluorinating methods]. Annales Pharmaceutiques Francaises, 44(2), 123-132. Available from: [Link]

-

Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. Available from: [Link]

-

Sabelli, H. C., et al. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Journal of Addictive Diseases, 34(4), 314-325. Available from: [Link]

-

Kaplan, L., et al. (2024). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. ResearchGate. Retrieved from [Link]

-

Kim, M., et al. (2022). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Biomolecules & Therapeutics, 30(4), 362-371. Available from: [Link]

-

Dourish, C. T. (1982). An observational analysis of the behavioural effects of beta-phenylethylamine in isolated and grouped mice. Progress in Neuro-psychopharmacology & Biological Psychiatry, 6(2), 143-158. Available from: [Link]

-

Zirkle, C. L., et al. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203-215. Available from: [Link]

-

Seltzman, H. H., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 44(2), 379-386. Available from: [Link]

-

Patani, G. A., & LaVoie, E. J. (2016). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. Chemistry – A European Journal, 22(28), 9638-9647. Available from: [Link]

-

Park, B. K., et al. (2025). Metabolism of fluorine-containing drugs. ResearchGate. Retrieved from [Link]

-

Hill, S. L., & Thomas, S. H. (2011). 2C or not 2C: phenethylamine designer drug review. Journal of Medical Toxicology, 7(2), 147-154. Available from: [Link]

-

Sabelli, H. C., et al. (2016). β-Phenylethylamine and Various Monomethylated and Para-Halogenated Analogs. Acute Toxicity Studies in Mice. Journal of Addictive Diseases, 35(2), 126-130. Available from: [Link]

-

5-HT2A Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]

-

Khan, A., et al. (2025). Evaluation of fluorinated phospholipid analogs: A study on ADMET profiles, molecular docking and dynamics simulation in anticancer therapy. Heliyon, 11(2), e41739. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mushroomreferences.com [mushroomreferences.com]

- 10. researchgate.net [researchgate.net]

- 11. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 17. mdpi.com [mdpi.com]

- 18. An observational analysis of the behavioural effects of beta-phenylethylamine in isolated and grouped mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of fluorinated phospholipid analogs: A study on ADMET profiles, molecular docking and dynamics simulation in anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 2C or not 2C: phenethylamine designer drug review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chiral Amines in Medicinal Chemistry

Abstract